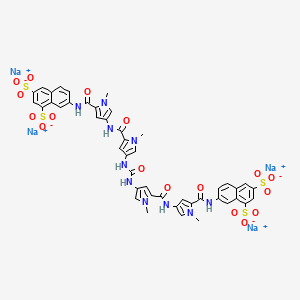![molecular formula C17H16N2O4 B1678997 ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25036-33-3](/img/structure/B1678997.png)
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a synthetic polymer composed of repeating urethane units. It is widely used in various fields of life sciences due to its unique properties. When heated, this compound decomposes to release toxic fumes of cyanide and nitrogen oxides . This compound is primarily utilized for research purposes and is not intended for human consumption .
Méthodes De Préparation
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is synthesized through the polyaddition reaction between a polyol and an isocyanate. The reaction typically occurs at room temperature and under mild conditions . The general formula for the reaction is:
Polyol+Diisocyanate→Polyurethane
In industrial settings, the production of this compound involves the use of specific catalysts and additives to enhance the reaction efficiency and the properties of the final product . The process can be tailored to produce either flexible or rigid polyurethanes by adjusting the structure of the polyol and the isocyanate used .
Analyse Des Réactions Chimiques
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the polymer, leading to the formation of oxidized products.
Reduction: The polymer can be reduced using specific reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The urethane linkages in the polymer can form hydrogen bonds with other molecules, influencing the polymer’s properties and interactions . The compound’s effects are mediated through its ability to form stable complexes with various substrates, leading to changes in their physical and chemical properties .
Comparaison Avec Des Composés Similaires
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is often compared with other polyurethanes and polyureas. While both polyurethanes and polyureas are used for protective coatings and linings, they have distinct differences:
Polyurethane: Formed from the reaction between a polyol and an isocyanate, it is known for its versatility and resistance to certain acids.
This compound stands out due to its specific properties, such as its decomposition behavior and its applications in life sciences research .
Propriétés
Numéro CAS |
25036-33-3 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h1-8H,9H2;3-4H,1-2H2 |
Clé InChI |
ZOUPQIZRXKCDRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Polyurethane Y-304; Y-304; Y 304; Y304. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)



![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)






